molecular formula C13H11ClO3S B1622625 3-(4-Methylphenoxy)benzenesulphonyl chloride CAS No. 885950-86-7

3-(4-Methylphenoxy)benzenesulphonyl chloride

Cat. No. B1622625
M. Wt: 282.74 g/mol
InChI Key: ONRWTPKXVUWHCL-UHFFFAOYSA-N
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Description

3-(4-Methylphenoxy)benzenesulphonyl chloride is a chemical compound with the molecular formula C13H11ClO3S and a molecular weight of 282.75 . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for 3-(4-Methylphenoxy)benzenesulphonyl chloride is 1S/C13H11ClO3S/c1-10-5-7-11(8-6-10)17-12-3-2-4-13(9-12)18(14,15)16/h2-9H,1H3 . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

3-(4-Methylphenoxy)benzenesulphonyl chloride is a solid at room temperature . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Electrophilic Cyclization Reactions

  • Synthesis of Cyclohexyl Derivatives : Benzenesulphenyl chloride, closely related to 3-(4-Methylphenoxy)benzenesulphonyl chloride, has been utilized to initiate electrophilic cyclization of methyl 7-methyl-3-oxo-7-octenoate, leading to the formation of cyclohexyl derivatives. These derivatives are of interest due to their potential use in synthesizing unusual carotenoids, indicating the compound's utility in organic synthesis and the development of novel organic molecules (Alderdice & Weiler, 1981).

Green Chemistry Applications

  • O-methylation of Hydroxybenzenes : Research on the O-methylation of hydroxybenzenes (phenolics) with dimethyl carbonate (DMC) in the presence of an ionic liquid as a catalyst highlighted an environmentally friendly approach to producing phenolic ethers. Although not directly using 3-(4-Methylphenoxy)benzenesulphonyl chloride, this study underlines the importance of related compounds in developing green chemistry processes, where such sulphonyl chlorides could be used as intermediates or catalysts in similar reactions (Kabra et al., 2016).

Polymer Science

  • Development of Polymeric Materials : The synthesis of high molecular weight poly(p-phenyleneethynylenes) through alkyne metathesis of 1,4-dipropynylated benzenes demonstrates the role of related sulphonyl chlorides in polymer science. Such compounds can be used to produce polymers with specific properties, including solubility and fluorescence, indicating the potential of 3-(4-Methylphenoxy)benzenesulphonyl chloride in the development of new polymeric materials (Kloppenburg et al., 1999).

Antimicrobial Activity

  • Synthesis of Heterocyclic Sulphonates : The preparation of heterocyclic sulphonates by reacting with benzenesulphonyl chloride has shown potential antimicrobial activity, suggesting that derivatives of 3-(4-Methylphenoxy)benzenesulphonyl chloride could be explored for developing new antimicrobial agents (Habib et al., 1990).

Safety And Hazards

This compound is considered hazardous. It has been assigned the GHS05 pictogram, indicating that it can cause skin corrosion and serious eye damage . The associated hazard statement is H314, and the precautionary statements are P271, P260, and P280 .

properties

IUPAC Name

3-(4-methylphenoxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO3S/c1-10-5-7-11(8-6-10)17-12-3-2-4-13(9-12)18(14,15)16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONRWTPKXVUWHCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC(=CC=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30397157
Record name 3-(4-methylphenoxy)benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methylphenoxy)benzenesulphonyl chloride

CAS RN

885950-86-7
Record name 3-(4-methylphenoxy)benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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